2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol
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Overview
Description
2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H13N3O6 It is characterized by the presence of a dinitrophenyl group attached to an aminoethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 2,4-dinitrophenylamine with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,4-dinitrophenylamine with ethylene glycol: This step involves the nucleophilic substitution of the amino group with the ethoxy group, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The purification steps are also scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, substituted ethoxy derivatives, and oxidized nitro derivatives.
Scientific Research Applications
2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The dinitrophenyl group plays a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar ethoxyethanol backbone but with a dimethylamino group instead of a dinitrophenyl group.
2-(2-Aminoethoxy)ethanol: This compound lacks the nitro groups and has an amino group instead.
2-(2-(Methoxy-Ethoxy)-Ethoxy)ethanol: This compound has a similar structure but with methoxy groups instead of nitro groups.
Uniqueness
2-(2-((2,4-Dinitrophenyl)amino)ethoxy)ethan-1-ol is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H13N3O6 |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-[2-(2,4-dinitroanilino)ethoxy]ethanol |
InChI |
InChI=1S/C10H13N3O6/c14-4-6-19-5-3-11-9-2-1-8(12(15)16)7-10(9)13(17)18/h1-2,7,11,14H,3-6H2 |
InChI Key |
BZKSZLFZNKXAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCO |
Origin of Product |
United States |
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